SCH 486757 -

SCH 486757

Catalog Number: EVT-1576556
CAS Number:
Molecular Formula: C24H23Cl2N3O
Molecular Weight: 440.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SCH 486757 is a non-peptide compound recognized as a selective agonist for the nociceptin/orphanin FQ peptide receptor. This compound has garnered attention for its potential applications in treating conditions such as chronic pain and cough suppression, due to its unique pharmacological profile that distinguishes it from traditional opioid receptors. The compound is characterized by its ability to activate nociceptin receptors, which are implicated in modulating pain, anxiety, and various neurophysiological processes.

Source

SCH 486757 was developed by Schering-Plough Research Institute and is part of a class of compounds designed to selectively target the nociceptin receptor without activating classical opioid receptors. This specificity is crucial for minimizing the side effects commonly associated with opioid therapies, such as addiction and respiratory depression.

Classification

SCH 486757 is classified as a nociceptin receptor agonist. It is categorized under the broader class of pharmacological agents that interact with neuropeptide receptors, specifically targeting the nociceptin/orphanin FQ peptide system.

Synthesis Analysis

Methods

The synthesis of SCH 486757 involves several key steps that utilize organic chemistry techniques. The compound's synthesis has been detailed in various studies, focusing on optimizing yield and purity.

  1. Initial Formation: The process begins with the construction of a bicyclic framework that serves as the core structure of SCH 486757.
  2. Substitution Reactions: Subsequent steps involve selective substitution reactions to introduce the bis(2-chlorophenyl)methyl group and the pyrimidine moiety.
  3. Final Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity levels suitable for biological testing.

Technical Details

The synthesis typically employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for confirming the structure and purity of intermediates and final products.
  • High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and separating reaction products during synthesis.
Molecular Structure Analysis

Structure

The molecular structure of SCH 486757 can be described as follows:

  • Chemical Formula: C21_{21}H24_{24}Cl2_{2}N2_{2}O
  • Molecular Weight: Approximately 392.34 g/mol

The structure features a bicyclic framework characteristic of tropane derivatives, with specific functional groups that enhance its binding affinity to nociceptin receptors.

Data

  • 3D Structure: The three-dimensional conformation can be modeled using computational chemistry software, allowing visualization of its binding interactions with the nociceptin receptor.
  • Chirality: The compound may exhibit chiral centers, influencing its pharmacological activity and requiring careful consideration in synthesis.
Chemical Reactions Analysis

Reactions

SCH 486757 undergoes various chemical reactions during its synthesis and metabolic processing:

  1. Hydrolysis: In biological systems, SCH 486757 may undergo hydrolysis, leading to metabolite formation.
  2. Oxidation/Reduction: Certain functional groups within the molecule may be susceptible to oxidation or reduction reactions during metabolism.

Technical Details

Metabolic studies have identified specific pathways through which SCH 486757 is processed in vivo, highlighting its stability and potential for therapeutic use. Analytical methods such as mass spectrometry are often employed to track these metabolic changes.

Mechanism of Action

Process

The mechanism by which SCH 486757 exerts its effects involves binding to nociceptin receptors located in the central nervous system. Upon activation, these receptors modulate neurotransmitter release, influencing pain perception and respiratory functions.

  1. Receptor Binding: SCH 486757 binds with high affinity to nociceptin receptors.
  2. Signal Transduction: This binding initiates intracellular signaling cascades that alter neuronal excitability and neurotransmitter release.

Data

Preclinical studies have demonstrated that SCH 486757 effectively reduces cough reflexes in animal models, suggesting its potential utility in treating cough-related conditions without the adverse effects associated with traditional opioids.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited solubility in water.

Chemical Properties

  • Stability: SCH 486757 shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The compound's pKa value indicates its ionization state at physiological pH, impacting its absorption and distribution characteristics.

Relevant analyses include:

  • Thermal analysis to assess stability.
  • Solubility tests in various solvents to determine formulation options for clinical use.
Applications

Scientific Uses

SCH 486757 has significant potential applications in several areas:

  1. Pain Management: As a nociceptin receptor agonist, it may offer new avenues for managing chronic pain without traditional opioid side effects.
  2. Cough Suppression: Its efficacy in reducing cough reflexes positions it as a candidate for developing new antitussive medications.
  3. Research Tool: SCH 486757 serves as a valuable tool in neuropharmacology research, helping elucidate the role of nociceptin receptors in various physiological processes.
Introduction

Context of Cough Pathophysiology and Current Therapeutic Limitations

Cough is a complex reflex mediated by sensory nerves in the airways, particularly vagal C-fibers and Aδ cough receptors. These nerves express polymodal ion channels (e.g., TRPV1, TRPA1) that detect chemical and mechanical irritants [6]. Chronic cough (>8 weeks) affects 10% of adults globally and significantly impairs quality of life through complications like incontinence and sleep disruption [8].

Current therapeutics face critical limitations:

  • Opioid-based suppressants (e.g., codeine, dextromethorphan) carry risks of respiratory depression, constipation, and abuse potential [8].
  • Over-the-counter (OTC) agents show dubious efficacy, prompting FDA restrictions for young children due to safety concerns [3] [8].
  • Disease-specific treatments (e.g., PPIs for reflux-related cough) fail in 20-30% of cases where cough etiology is idiopathic or refractory [7].

Table 1: Limitations of Conventional Antitussive Agents

Drug ClassRepresentative AgentsKey Limitations
OpioidsCodeine, HydrocodoneRespiratory depression, constipation, abuse liability
Non-opioid OTCDextromethorphan, GuaifenesinLimited efficacy, safety concerns in children
Peripheral agentsLevodropropizineVariable efficacy in chronic cough

Rationale for NOP Receptor Targeting in Antitussive Therapy

The nociceptin/orphanin FQ peptide (NOP) receptor, discovered in 1994, is a non-classical opioid receptor with distinct pharmacology:

  • Endogenous ligand N/OFQ hyperpolarizes airway vagal C-fibers via Gi/o protein-coupled pathways, suppressing neuronal excitability and tussive signaling [1] [3].
  • Species-independent distribution in cough regulatory regions (nucleus tractus solitarius, airway ganglia) enables translational predictability [1] [6].
  • Absence of μ-opioid side effects: Preclinical studies show NOP activation lacks respiratory depression or addiction potential [3].

SCH 486757 emerged from rational drug design to leverage this biology. Key pharmacological attributes include:

  • High NOP affinity (Ki = 4.6 ± 0.61 nM) with >1,000-fold selectivity over μ-, δ-, and κ-opioid receptors [3] [4].
  • Orally bioavailability across species (guinea pig, dog, rat), overcoming limitations of peptide NOP agonists like Ro-64-6198 [3].

Table 2: Preclinical Antitussive Efficacy of SCH 486757

ModelChallengeDose & RouteEfficacyMechanistic Validation
Guinea pigCapsaicin0.01-1 mg/kg p.o.46-59% cough suppression at 4hBlocked by NOP antagonist J113397
CatMechanical stimulation3 mg/kg p.o.59% cough frequency reductionNo inspiratory EMG amplitude change
Guinea pig (chronic)Capsaicin1 mg/kg BID ×5 days40% cough suppressionNo tolerance development

Historical Development of Non-Opioid Cough Suppressants

The quest for non-opioid antitussives evolved through three phases:

  • Peripheral neuromodulators (1980s-1990s):
  • Menthol and levodropropizine targeted transient receptor potential (TRP) channels but showed inconsistent clinical efficacy [8].
  • Local anesthetics (e.g., lidocaine) suppressed cough but caused airway numbness and aspiration risk [6].
  • Central non-opioid agents (1990s-2000s):
  • Dextromethorphan (NMDA antagonist) became OTC standard but carries dissociative side effects at antitussive doses [8].
  • Gabapentin and pregabalin showed efficacy in neurogenic cough but caused sedation [8].
  • Receptor-specific agonists (2000s-present):
  • SCH 486757 represents the first clinically tested NOP agonist, advancing to Phase II trials [7].
  • Its chemical structure, 8-[Bis(2-Chlorophenyl)Methyl]-3-(2-Pyrimidinyl)-8-Azabicyclo[3.2.1]Octan-3-Ol (C24H23Cl2N3O), optimizes blood-brain barrier penetration and oral bioavailability [4] [5].

Table 3: Evolution of Key Non-Opioid Antitussive Compounds

EraMechanistic ClassRepresentative CompoundsClinical Limitations
1980s-1990sTRP channel modulatorsLevodropropizine, CamphorLimited efficacy in chronic cough
1990s-2000sCentral neuromodulatorsDextromethorphan, BaclofenSedation, variable efficacy
2000s-presentTargeted GPCR agonistsSCH 486757 (NOP agonist)Phase II efficacy not superior to placebo

SCH 486757’s development marked a paradigm shift by targeting inhibitory Gi/o pathways rather than broad neuronal suppression. Its progression to human trials (NCT00506987) validated NOP as a tractable antitussive target despite discontinuation for efficacy reasons [4] [7].

Properties

Product Name

SCH 486757

IUPAC Name

8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl-8-azabicyclo[3.2.1]octan-3-ol

Molecular Formula

C24H23Cl2N3O

Molecular Weight

440.4 g/mol

InChI

InChI=1S/C24H23Cl2N3O/c25-20-8-3-1-6-18(20)22(19-7-2-4-9-21(19)26)29-16-10-11-17(29)15-24(30,14-16)23-27-12-5-13-28-23/h1-9,12-13,16-17,22,30H,10-11,14-15H2

InChI Key

MQWMHMZNBGQNMT-UHFFFAOYSA-N

Synonyms

8-(bis(2-chlorophenyl)methyl)-3-(2-pyrimidinyl)-8-azabicyclo(3.2.1)octan-3-ol
SCH 486757
SCH-486757
SCH486757

Canonical SMILES

C1CC2CC(CC1N2C(C3=CC=CC=C3Cl)C4=CC=CC=C4Cl)(C5=NC=CC=N5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.